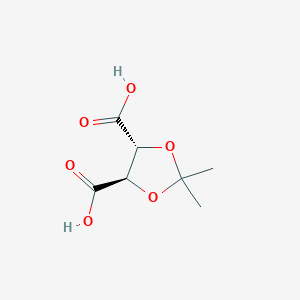

1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, (4R,5R)-

Vue d'ensemble

Description

1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, (4R,5R)-, also known as dimethyl dioxolane dicarboxylate, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a chiral molecule, meaning it has a specific configuration that gives it unique properties. In

Applications De Recherche Scientifique

Chemical Synthesis and Material Science

1,3-Dioxolane derivatives, including 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, (4R,5R)-, have been studied for their potential in chemical synthesis and material science. These compounds are of interest in the development of new polymeric materials due to their unique chemical properties. For instance, trioxane/dioxolane copolymers have been explored for their unusual behavior in terms of density, specific volume, and melting point, which is attributed to the formation of different crystal structures in such copolymers. This makes them suitable for various applications in the production of advanced materials (Cherdron, 1972).

Bio-based Production and Sustainability

The shift towards sustainable and environmentally friendly chemical production has led to an increased interest in bio-based processes. Medium-chain dicarboxylic acids (MDCAs), similar in structure to 1,3-Dioxolane-4,5-dicarboxylic acid derivatives, have been highlighted for their role in producing nylon materials such as nylon 5,6, and nylon 6,6. These acids serve as important platform chemicals in the chemical, food, textile, pesticide, pharmaceutical, and liquid crystal industries. Advances in microbial-based production of MDCAs emphasize the potential for efficient and sustainable bio-based production methods (Li et al., 2020).

Antioxidant and Biological Activities

Research has also delved into the biological activities of natural carboxylic acids and their derivatives, exploring their antioxidant, antimicrobial, and cytotoxic activities. The structure of these compounds, including 1,3-Dioxolane-4,5-dicarboxylic acid derivatives, plays a significant role in determining their biological efficacy. For example, the antioxidant activity of certain carboxylic acids has been found to vary significantly with the number of hydroxyl groups and the presence of conjugated bonds, suggesting potential applications in health and medicine (Godlewska-Żyłkiewicz et al., 2020).

Atmospheric Chemistry and Environmental Science

Dicarboxylic acids and related compounds play a significant role in atmospheric chemistry, influencing the molecular distributions and formation pathways of water-soluble compounds in atmospheric aerosols. The understanding of these processes is crucial for assessing the environmental impact and the role of such compounds, including 1,3-Dioxolane-4,5-dicarboxylic acid derivatives, in the biogeochemical cycles and climate change mitigation strategies (Kawamura & Bikkina, 2016).

Biocatalysis and Industrial Biotechnology

The enzymatic transformation of carboxylic acids, including those related to 1,3-Dioxolane-4,5-dicarboxylic acid, into valuable bioproducts is a growing area of interest in biotechnology. Understanding the inhibition of biocatalysts by carboxylic acids is essential for designing robust microbial strains for industrial applications. This research provides insights into metabolic engineering strategies to enhance microbial tolerance to carboxylic acids, thereby improving the efficiency of biotechnological production processes (Jarboe et al., 2013).

Propriétés

IUPAC Name |

(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c1-7(2)12-3(5(8)9)4(13-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRYLTPWHABKIT-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448770 | |

| Record name | isopropylidene-l-tartarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, (4R,5R)- | |

CAS RN |

83529-40-2 | |

| Record name | isopropylidene-l-tartarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

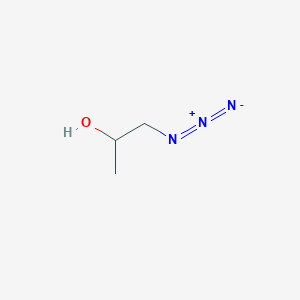

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-](/img/structure/B3057579.png)

![2-[tert-Butyl(dimethyl)silyl]phenol](/img/structure/B3057589.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one](/img/structure/B3057598.png)